REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][N:9]([CH3:15])[CH2:10][CH2:11][CH2:12][NH:13][CH3:14].O1CCCC1.[Cl:21][C:22]1[CH:23]=[C:24]([S:29](Cl)(=[O:31])=[O:30])[CH:25]=[N:26][C:27]=1[Cl:28]>O>[Cl:21][C:22]1[CH:23]=[C:24]([S:29]([N:13]([CH2:12][CH2:11][CH2:10][N:9]([CH3:15])[CH3:8])[CH3:14])(=[O:31])=[O:30])[CH:25]=[N:26][C:27]=1[Cl:28]
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
CN(CCCNC)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by amine-type silica gel column chromatography (Biotage NH, hexane:ethyl acetate=6:1 to 4:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1Cl)S(=O)(=O)N(C)CCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 454 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |